[4-(3-Methoxyphenyl)-1-piperazinyl](5-methyl-3-phenyl-4-isoxazolyl)-methanone
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Overview
Description
4-(3-Methoxyphenyl)-1-piperazinyl-methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and an isoxazolyl-methanone moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-1-piperazinyl-methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group through nucleophilic substitution. The final step involves the formation of the isoxazolyl-methanone moiety via cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-1-piperazinyl-methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Methoxyphenyl)-1-piperazinyl-methanone is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound is investigated for its potential pharmacological activities. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its effects at the molecular level.
Medicine
In medicine, 4-(3-Methoxyphenyl)-1-piperazinyl-methanone is explored for its potential therapeutic applications. Research may include its efficacy in treating certain diseases or conditions, as well as its safety and pharmacokinetic properties.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-1-piperazinyl-methanone involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to receptors or enzymes, altering their activity and influencing cellular processes. Understanding these mechanisms is crucial for elucidating its potential therapeutic benefits and side effects.
Biological Activity
The compound 4-(3-Methoxyphenyl)-1-piperazinyl-methanone, known for its complex structure and potential therapeutic applications, has garnered attention in pharmacological research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₂, with a molecular weight of approximately 302.35 g/mol. The structure features a piperazine ring substituted with a methoxyphenyl group and an isoxazole moiety, which is critical for its biological activity.
Antitumor Activity
Research indicates that derivatives of piperazine compounds exhibit significant antitumor properties. A study synthesized several piperazine derivatives and evaluated their cytotoxic effects against various cancer cell lines. The results showed that compounds with similar structural features to 4-(3-Methoxyphenyl)-1-piperazinyl-methanone demonstrated notable inhibition of cell proliferation, particularly in breast and lung cancer cells .
Antimicrobial Effects
The compound has also been assessed for its antimicrobial activity. In vitro studies have shown that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Neuropharmacological Effects
Given the presence of the piperazine moiety, this compound is hypothesized to interact with neurotransmitter systems. Preliminary studies suggest potential anxiolytic and antidepressant effects, likely through modulation of serotonin receptors. Further research is needed to elucidate the specific receptor interactions and pathways involved .
The biological activity of 4-(3-Methoxyphenyl)-1-piperazinyl-methanone can be attributed to several mechanisms:
- Receptor Interaction : The compound likely interacts with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and anxiety levels.
- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation and survival, contributing to its antitumor effects.
- Membrane Disruption : Its antimicrobial properties are associated with the disruption of bacterial cell membranes, leading to cell death.
Case Studies
A notable case study involved the synthesis of related piperazine derivatives, which were tested for their biological activities. The findings indicated that modifications in the substituents on the piperazine ring significantly influenced the compounds' efficacy against cancer cell lines and their antimicrobial potency .
Data Table: Biological Activities Overview
Properties
Molecular Formula |
C22H23N3O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C22H23N3O3/c1-16-20(21(23-28-16)17-7-4-3-5-8-17)22(26)25-13-11-24(12-14-25)18-9-6-10-19(15-18)27-2/h3-10,15H,11-14H2,1-2H3 |
InChI Key |
SDLZESQINVUBME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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